molecular formula C₁₅H₁₂O₂ B1142241 rel-trans-Chalcone Oxide CAS No. 7570-86-7

rel-trans-Chalcone Oxide

Cat. No. B1142241
CAS RN: 7570-86-7
M. Wt: 224.25
InChI Key:
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Description

Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .


Synthesis Analysis

The most common experimental methodology in obtaining chalcones is the Claisen–Schmidt reaction, which is a particular type of aldolic condensation . In general, the possible approach for the synthesis of cis-chalcones is photoisomerization of the corresponding trans-chalcones, but it results in very low yields .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation .


Chemical Reactions Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

Chalcones exhibit a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .

Scientific Research Applications

Pharmacological Properties and Synthetic Pathways

Chalcones, including rel-trans-Chalcone Oxide, have garnered attention for their versatile pharmacological properties and synthetic pathways. Chalcones are a major class of naturally occurring compounds with a wide array of important pharmacological activities. The classical and most general synthetic route for chalcones is the Claisen–Schmidt condensation. These compounds exhibit significant pharmacological activities, such as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective effects. Clinical trials have revealed their use in treating chronic venous insufficiency, skin conditions, and cancer. Their bioavailability studies indicate potential in nutraceutical and pharmaceutical applications, with a general absence of adverse effects, reducing clinical signs and symptoms effectively (Salehi et al., 2021).

Biological Significances and Heterocyclic Chemistry

Chalcones bearing N, O, and S-heterocycles have been synthesized and biologically investigated for specific disease targets, demonstrating a broad spectrum of biological performances. The integration of chalcones with heterocyclic systems has led to the development of potential drug candidates due to their comparable or higher activity than the standards. This underscores the importance of chalcones in medicinal chemistry and drug discovery, offering a wide spectrum of biological activities including anticancer, antibacterial, antifungal, antileishmanial, antimalarial, and antiviral properties (Ardiansah, 2019).

Chemical Stabilization and Environmental Applications

Besides their pharmacological importance, chalcones and their derivatives have been explored for chemical stabilization and environmental applications. Research has delved into their use in the adsorptive removal and photocatalytic degradation of organic pollutants, leveraging the high surface area, specific crystalline nature, and abundant availability of chalcone-based metal oxides and composites for water remediation. These studies highlight the efficient removal of organic pollutants based on adsorption and photocatalytic degradation, emphasizing the multifaceted applications of chalcones beyond pharmacology (Gusain et al., 2019).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

phenyl-(3-phenyloxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMJZQVDNZRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968993
Record name Chalcone epoxide
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-2,3-epoxy-1-propanone

CAS RN

5411-12-1, 7570-86-7
Record name Chalcone epoxide
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Record name Chalcone epoxide
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Record name Propiophenone, 2,3-epoxy-3-phenyl-, trans-
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Record name Chalcone epoxide
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Record name Phenyl (3-phenyloxiranyl) ketone
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Synthesis routes and methods I

Procedure details

To a mechanically stirred mixture of 83.2 g benzalacetophenone (0.3m), 1000 ml methanol and 120 ml 15% hydrogen peroxide was added 100 ml 2N sodium hydroxide solution, while maintaining the temperature below 30° by external cooling. After completed addition, the mixture was left standing at room temperature for 20 min. The crystalline precipitate was filtered off, washed with water and recrystallized from methanol. There were obtained 59.6 g 1,3-diphenyl-2,3-epoxy-1-propanone; m.p. 90° C.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.040 g (5 mmol) of chalcone was dissolved in 15 ml of ethanol and to the solution was added 2 ml of 25% hydrogen peroxide and 2 ml of an aqueous solution of 1 M sodium carbonate. The precipitate which was formed after stirring for 3 h was isolated and recrystallized from DMSO-water to give 250 mg (22%) of chalcone epoxide.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

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